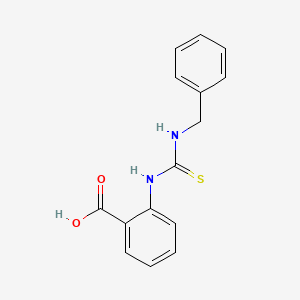
2-(3-Benzylthioureido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzylthioureido)benzoic acid is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of thioureas and is characterized by the presence of a benzylthioureido group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzylthioureido)benzoic acid typically involves the reaction of 3-benzylthiourea with 2-carboxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
化学反应分析
Types of Reactions
2-(3-Benzylthioureido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2-(3-Benzylthioureido)benzoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(3-Benzylthioureido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthioureido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes .
相似化合物的比较
Similar Compounds
4-(3-Benzoylthioureido)benzoic acid: Similar structure but with a benzoyl group instead of a benzyl group.
2-(3-Methylthioureido)benzoic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
2-(3-Benzylthioureido)benzoic acid is unique due to the presence of the benzylthioureido group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets . This structural feature may contribute to its enhanced biological activity compared to similar compounds.
属性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
2-(benzylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-8-4-5-9-13(12)17-15(20)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |
InChI 键 |
IAGAUCCWZIGMHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


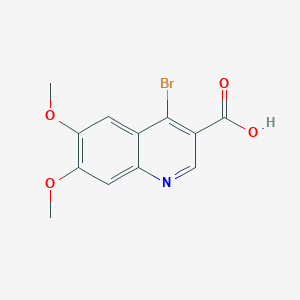
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
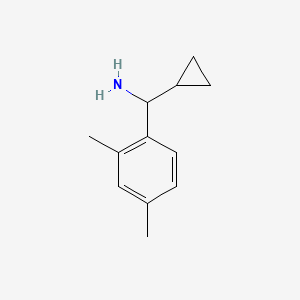
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
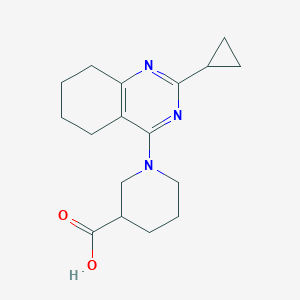
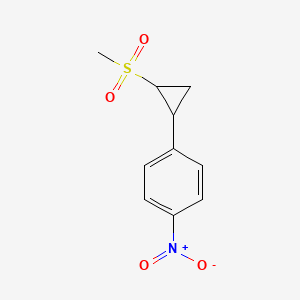
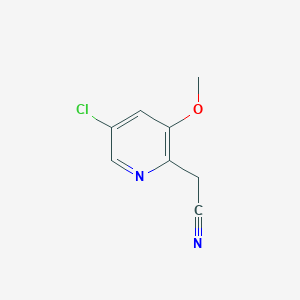
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
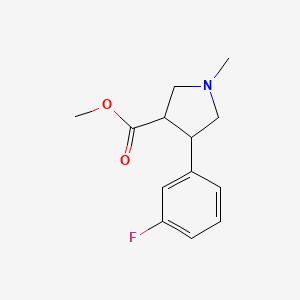
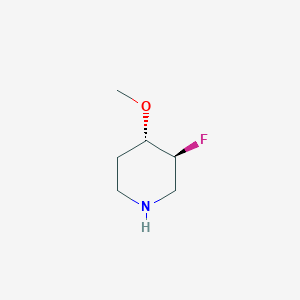
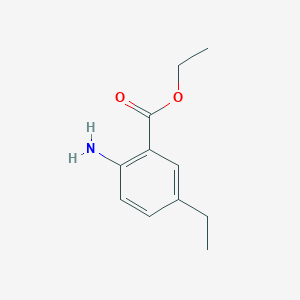
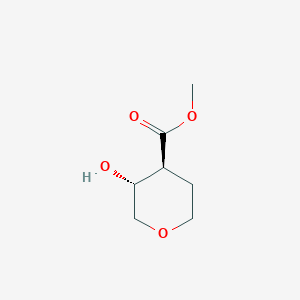
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
